molecular formula C12H10N4O2 B1454923 Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate CAS No. 194865-52-6

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate

Cat. No. B1454923
M. Wt: 242.23 g/mol
InChI Key: JJSQLOHUACETQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a derivative of quinoline . Quinoline is an important N-containing organic heterocyclic aromatic compound characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It is frequently used in the pharmaceutical industry .


Molecular Structure Analysis

Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The specific molecular structure of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is not provided in the search results.


Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . Several classical approaches have been developed for the construction of quinoline derivatives, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach, and Povarov reactions .


Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . The specific physical and chemical properties of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate are not provided in the search results.

Scientific Research Applications

  • Microwave-assisted Synthesis

    • Field : Organic Chemistry
    • Application : Tetrazolo[1,5-a]quinoline derivatives are used in the microwave-assisted synthesis of quinoline scaffolds .
    • Method : The synthesis involves the reaction of tetrazolo[1,5-a]quinoline-4-carbaldehyde and o-phenylenediamine in the presence of an organo catalyst p-TsOH via microwave irradiation .
    • Results : This method is pollution-free, energy-efficient, less time-consuming, and provides a green pathway for the synthesis of quinoline derivatives .
  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Tetrazolo[1,5-a]quinoline derivatives have been synthesized and tested for their antimicrobial activity .
    • Method : The synthesis involves the reaction of tetrazolo[1,5-a]quinoline-4-carbaldehyde and o-phenylenediamine in the presence of an organocatalyst p-TsOH under the influence of microwave irradiation .
    • Results : Some of the synthesized compounds demonstrated significant activity against a Gram-positive bacteria Bacillus subtilis .
  • Anticancer Activity

    • Field : Oncology
    • Application : Tetrazolo[1,5-a]quinoline based triazoles have been evaluated for their anticancer activity .
    • Method : The compounds were tested against three human tumor cell lines: cervix (SiHa), breast (MDA-MB-231), and pancreatic carcinoma (PANC-1) using the Sulforhodamine B assay method .
    • Results : The results of this study are not specified in the source .
  • Synthesis of Other Derivatives

    • Field : Organic Chemistry
    • Application : Tetrazolo[1,5-a]quinoline derivatives are used as starting materials in the synthesis of other derivatives .
    • Method : These derivatives can be synthesized by several methods such as i) from the reaction of 2-chloroquinoline with sodium azide ii) from diazotization 2-hydrazinylquinoline derivatives, and iii) from intramolecular cyclocondensation of 2-azidoarylidenes .
    • Results : The synthesized derivatives have been used in various chemical reactions and pharmacological activities .
  • Agrochemical Applications

    • Field : Agrochemistry
    • Application : Many quinoline derivatives, including tetrazolo[1,5-a]quinoline derivatives, are found to have applications as agrochemicals .
    • Method : The specific methods of application in agrochemicals are not specified in the source .
    • Results : The results of these applications are not specified in the source .
  • Pharmaceutical Industry

    • Field : Pharmaceutical Industry
    • Application : Microwave heating, which is used in the synthesis of tetrazolo[1,5-a]quinoline derivatives, has a wide range of uses in the pharmaceutical industry .
    • Method : Uses include drying, thawing, sterilising, drug extraction, chemical synthesis, and hydro distillation .
    • Results : Preparation of solid dispersions, coating of tablets, drying of granules, and semisolid formulations are extended applications of the microwave .
  • Synthesis of Bio-organic and Bio-organometallic Compounds

    • Field : Bio-organic and Bio-organometallic Chemistry
    • Application : Tetrazolo[1,5-a]quinoline derivatives are used in the study of bio-organic and bio-organometallic processes .
    • Method : The specific methods of application in these processes are not specified in the source .
    • Results : The results of these applications are not specified in the source .
  • Manufacturing Dyes, Food Colorants, pH Indicators

    • Field : Industrial Chemistry
    • Application : Many quinoline derivatives, including tetrazolo[1,5-a]quinoline derivatives, are used in manufacturing dyes, food colorants, pH indicators, and other organic compounds .
    • Method : The specific methods of application in these processes are not specified in the source .
    • Results : The results of these applications are not specified in the source .
  • Preparation of Solid Dispersions, Coating of Tablets, Drying of Granules, and Semisolid Formulations

    • Field : Pharmaceutical Industry
    • Application : Microwave heating, which is used in the synthesis of tetrazolo[1,5-a]quinoline derivatives, has extended applications in the pharmaceutical industry .
    • Method : Uses include preparation of solid dispersions, coating of tablets, drying of granules, and semisolid formulations .
    • Results : These applications of microwave heating provide efficient and effective methods for various processes in the pharmaceutical industry .

Safety And Hazards

While the specific safety and hazards of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate are not provided in the search results, it’s important to note that researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .

properties

IUPAC Name

ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-2-18-12(17)9-7-8-5-3-4-6-10(8)16-11(9)13-14-15-16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSQLOHUACETQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N3C1=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
Reactant of Route 2
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
Reactant of Route 3
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
Reactant of Route 4
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
Reactant of Route 6
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.